The compound was synthesized as part of research efforts to identify selective inhibitors for Hsd17B13, which plays a crucial role in steroid metabolism. Hsd17B13 is classified under the family of hydroxysteroid dehydrogenases, specifically involved in the reduction and oxidation of steroid hormones. The development of Hsd17B13-IN-37 represents a significant advancement in the search for therapeutic agents against liver diseases.
The synthesis of Hsd17B13-IN-37 typically involves several key steps:
The synthesis process emphasizes the importance of optimizing reaction conditions to enhance yield and minimize by-products, which is crucial for the development of pharmaceutical compounds.
Hsd17B13-IN-37 features a complex molecular structure characterized by specific functional groups that enhance its binding affinity to the target enzyme. The detailed molecular structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into:
The chemical reactions involving Hsd17B13-IN-37 primarily focus on its interaction with Hsd17B13. The mechanism can be described as follows:
These reactions are typically monitored using spectrophotometric assays that measure changes in substrate concentration over time in the presence and absence of the inhibitor.
The mechanism of action for Hsd17B13-IN-37 involves:
Data from biochemical assays indicate that this inhibition leads to altered lipid profiles in cellular models, supporting its potential therapeutic effects in metabolic diseases.
Hsd17B13-IN-37 exhibits several notable physical and chemical properties:
These properties are crucial for determining the suitability of Hsd17B13-IN-37 for further development as a drug candidate.
Hsd17B13-IN-37 has potential applications in several scientific domains:
CAS No.: 1260141-27-2
CAS No.: 2562-38-1
CAS No.:
CAS No.: 1730-43-4
CAS No.: 25291-67-2